molecular formula C16H17N3O5 B6047334 ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate

ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate

Cat. No. B6047334
M. Wt: 331.32 g/mol
InChI Key: BCVALXQGRWEXAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate, also known as BDP-9066, is a novel compound that has been attracting attention in the scientific community due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. In inflammation research, ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disease research, ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate has been shown to activate the Nrf2 signaling pathway, which is involved in the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, and the protection of neurons from oxidative stress. These effects are believed to be mediated by the inhibition of various enzymes and signaling pathways, as discussed above.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate for lab experiments is its specificity for certain enzymes and signaling pathways, which allows for more targeted and precise experiments. However, one limitation of ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.

Future Directions

There are several potential future directions for the study of ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its potential as a tool for studying the enzymes and signaling pathways it targets. Additionally, further research could be conducted to optimize the synthesis method for ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate and improve its yield.

Synthesis Methods

The synthesis of ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate involves a multi-step process that starts with the reaction of 3-methyl-1H-pyrazole with ethyl bromoacetate to form ethyl 3-methyl-1H-pyrazole-1-acetate. This intermediate is then reacted with 1,3-benzodioxole-5-carbonyl chloride to form ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate. The overall yield of this synthesis method is around 30%.

Scientific Research Applications

Ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate has been studied extensively for its potential application in various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Inflammation research has revealed that ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

IUPAC Name

ethyl 2-[5-(1,3-benzodioxole-5-carbonylamino)-3-methylpyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c1-3-22-15(20)8-19-14(6-10(2)18-19)17-16(21)11-4-5-12-13(7-11)24-9-23-12/h4-7H,3,8-9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVALXQGRWEXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate

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